molecular formula C19H17BrN2O4 B4229764 (4-bromophenyl)methyl 1-benzamido-5-oxopyrrolidine-3-carboxylate

(4-bromophenyl)methyl 1-benzamido-5-oxopyrrolidine-3-carboxylate

Cat. No.: B4229764
M. Wt: 417.3 g/mol
InChI Key: LTANULXABATKNZ-UHFFFAOYSA-N
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Description

4-Bromobenzyl 1-(benzoylamino)-5-oxo-3-pyrrolidinecarboxylate is a complex organic compound that features a bromobenzyl group, a benzoylamino group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromophenyl)methyl 1-benzamido-5-oxopyrrolidine-3-carboxylate typically involves multiple steps:

    Formation of 4-bromobenzyl bromide: This can be achieved by the bromination of toluene under free radical conditions.

    Synthesis of 1-(benzoylamino)-5-oxo-3-pyrrolidinecarboxylate: This intermediate can be prepared through the reaction of pyrrolidine with benzoyl chloride, followed by oxidation to introduce the keto group.

    Coupling Reaction: The final step involves the coupling of 4-bromobenzyl bromide with 1-(benzoylamino)-5-oxo-3-pyrrolidinecarboxylate under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromobenzyl 1-(benzoylamino)-5-oxo-3-pyrrolidinecarboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The keto group can be reduced to an alcohol, and the benzoylamino group can undergo oxidation.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Sodium iodide in acetone can be used to replace the bromine atom with an iodine atom.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used to reduce the keto group.

    Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Hydrolysis: Hydrochloric acid or sodium hydroxide can be used for hydrolysis.

Major Products

    Substitution: Formation of 4-iodobenzyl 1-(benzoylamino)-5-oxo-3-pyrrolidinecarboxylate.

    Reduction: Formation of 4-bromobenzyl 1-(benzoylamino)-5-hydroxy-3-pyrrolidinecarboxylate.

    Oxidation: Formation of (4-bromophenyl)methyl 1-benzamido-5-oxopyrrolidine-3-carboxylate with an oxidized benzoylamino group.

    Hydrolysis: Formation of 4-bromobenzyl alcohol and 1-(benzoylamino)-5-oxo-3-pyrrolidinecarboxylic acid.

Scientific Research Applications

Chemistry

In organic synthesis, (4-bromophenyl)methyl 1-benzamido-5-oxopyrrolidine-3-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations.

Biology

This compound can be used in the study of enzyme interactions and protein-ligand binding due to its potential to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, this compound can be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In materials science, this compound can be used in the development of novel materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (4-bromophenyl)methyl 1-benzamido-5-oxopyrrolidine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromobenzyl group can facilitate binding to hydrophobic pockets, while the benzoylamino group can form hydrogen bonds with amino acid residues. The pyrrolidine ring can provide structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzyl bromide: A simpler compound with similar reactivity but lacking the additional functional groups.

    1-(Benzoylamino)-5-oxo-3-pyrrolidinecarboxylate: Lacks the bromobenzyl group, resulting in different reactivity and applications.

    4-Iodobenzyl 1-(benzoylamino)-5-oxo-3-pyrrolidinecarboxylate: Similar structure but with an iodine atom instead of bromine, leading to different chemical properties.

Uniqueness

4-Bromobenzyl 1-(benzoylamino)-5-oxo-3-pyrrolidinecarboxylate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a balance of reactivity and stability, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

(4-bromophenyl)methyl 1-benzamido-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O4/c20-16-8-6-13(7-9-16)12-26-19(25)15-10-17(23)22(11-15)21-18(24)14-4-2-1-3-5-14/h1-9,15H,10-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTANULXABATKNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)NC(=O)C2=CC=CC=C2)C(=O)OCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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